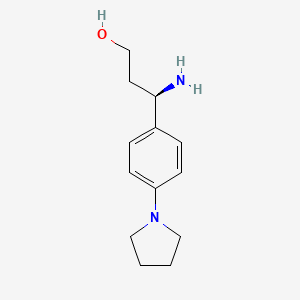
(3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features an amino group, a pyrrolidinylphenyl group, and a propanol backbone, which contribute to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyrrolidinylbenzaldehyde and ®-3-amino-1-propanol.
Condensation Reaction: The aldehyde group of 4-pyrrolidinylbenzaldehyde reacts with the amino group of ®-3-amino-1-propanol under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and automated processes may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the amino group or the aromatic ring.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution may yield various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a chiral building block for the synthesis of complex molecules.
Biology: As a probe to study biological processes involving amino and hydroxyl groups.
Medicine: As a potential therapeutic agent or precursor for drug development.
Industry: As an intermediate in the synthesis of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may form hydrogen bonds with biological macromolecules, influencing their activity. The pyrrolidinylphenyl group may interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL: The enantiomer of the compound with similar but distinct biological activities.
3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL: The racemic mixture of the compound.
3-Amino-3-(4-piperidinylphenyl)propan-1-OL: A similar compound with a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness
(3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the pyrrolidinyl group also imparts distinct chemical properties compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(4-pyrrolidin-1-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C13H20N2O/c14-13(7-10-16)11-3-5-12(6-4-11)15-8-1-2-9-15/h3-6,13,16H,1-2,7-10,14H2/t13-/m1/s1 |
Clave InChI |
AWPBEZOTPHPNID-CYBMUJFWSA-N |
SMILES isomérico |
C1CCN(C1)C2=CC=C(C=C2)[C@@H](CCO)N |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



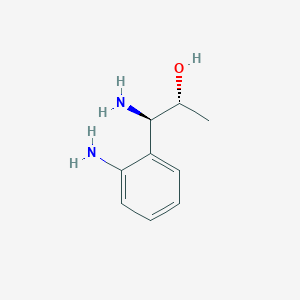
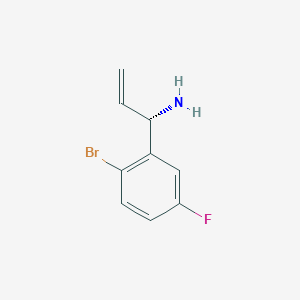

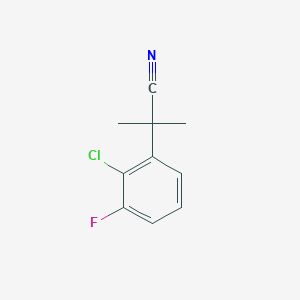
![6'-Bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hcl](/img/structure/B13043018.png)
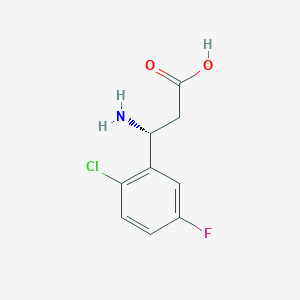
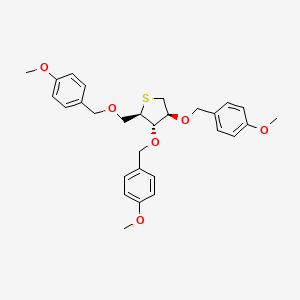

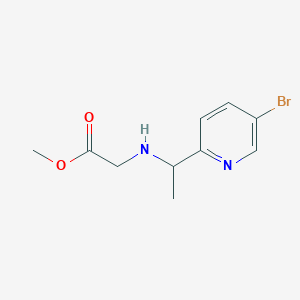
![3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13043045.png)
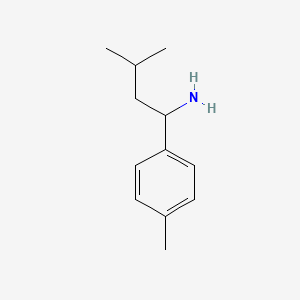
![(2R,3R,4S,5R)-2-(4-Amino-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B13043056.png)
![5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid](/img/structure/B13043064.png)
